molecular formula C12H12N2O2 B1600009 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS No. 205371-43-3

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Cat. No.: B1600009
CAS No.: 205371-43-3
M. Wt: 216.24 g/mol
InChI Key: QCVBRBJRYISOFD-UHFFFAOYSA-N
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Description

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde typically involves the N-arylation of imidazole using a suitable catalyst. One common method is the condensation of acetophenones with 4-(1H-imidazol-1-yl)benzaldehyde, which itself is prepared by the N-arylation of imidazole using hexadecyltrimethylammonium bromide as a catalyst . Another method involves the reaction of 2-(2-methyl-5-nitro-imidazol-1-yl)-ethyl ester toluene-4-sulfonate with 4-hydroxybenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid.

    Reduction: 4-[2-(1H-imidazol-1-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde largely depends on its application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is unique due to its specific structure, which combines an imidazole ring with a benzaldehyde moiety through an ethoxy linker. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVBRBJRYISOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441420
Record name 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205371-43-3
Record name 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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